Methyl 4-(methylthio)butyrate
Overview
Description
“Methyl 4-(methylthio)butyrate” is a chemical compound with the formula C6H12O2S . It is also known by other names such as “Butanoic acid, 4-(methylthio)-, methyl ester” and "Methyl 4-(methylthio)butanoate" . At room temperature, it is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3
.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 148.223 . It is a colorless liquid with a sweet, cheesy odor in dilute solution . It has a density of approximately 1.0±0.1 g/cm3 .
Scientific Research Applications
Chemical Synthesis and Reactions
- Methyl 4-(methylthio)butyrate has been used in various chemical syntheses. For instance, Zhou Yawen (2004) describes the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide using a reaction involving methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride, showcasing its role in complex organic reactions (Zhou Yawen, 2004).
- G. Massiot and T. Mulamba (1983) utilized a derivative of this compound in the synthesis of a tetrahydro-β-carboline from L-(–)-tryptophan, illustrating its utility in creating complex molecular structures (Massiot & Mulamba, 1983).
Biochemical Applications
- In biochemical research, derivatives of this compound have been studied for various applications. For example, a study by S. Sterri, B. A. Johnsen, and F. Fonnum (1985) investigated a radiochemical assay method for carboxylesterase using methyl [1-14C] butyrate, demonstrating its use in biochemical assays and enzyme activity studies (Sterri, Johnsen, & Fonnum, 1985).
Epigenetic and Genetic Research
- This compound and its derivatives have also been explored in the context of epigenetics and gene expression. H. Fathallah et al. (2007) discussed the role of butyrate, a related compound, in epigenetic modifications, particularly in the context of histone deacetylase inhibition and its implications in gene regulation (Fathallah et al., 2007).
Material Science and Coatings
- In the field of materials science, this compound derivatives have been used in the development of new materials. A study by H. A. El‐Wahab et al. (2015) explored the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives, which were incorporated into polyurethane varnish for surface coatings, highlighting its potential in creating functional materials (El‐Wahab et al., 2015).
Pharmaceutical and Therapeutic Research
- In pharmaceutical research, derivatives of this compound have been investigated for potential therapeutic applications. For example, a study on the antidepressant-like effect of sodium butyrate by Y. Wei et al. (2015) examined its role in altering DNA methylation levels in a gene associated with neurogenesis and synaptic plasticity, suggesting potential therapeutic applications in mental health (Wei et al., 2015).
Agricultural Applications
- This compound and its derivatives have also found applications in agriculture. A study by J. Staden et al. (2006) reported on the effects of a compound derived from plant-derived smoke, which showed promise in improving the germination and post-germination growth of various crops, suggesting potential uses in enhancing agricultural productivity (Staden et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDLZISNHUMXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201095 | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sweet, cheesy odour in dilute solution | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 °C. @ 20.00 mm Hg | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.957 | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
53053-51-3 | |
Record name | Methyl 4-(methylthio)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53053-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-(METHYLTHIO)BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36I1Z35638 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 4-(methylthio)butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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